molecular formula C17H25N3O2 B585061 Vildagliptin-13C5,15N CAS No. 1044741-01-6

Vildagliptin-13C5,15N

Cat. No.: B585061
CAS No.: 1044741-01-6
M. Wt: 309.361
InChI Key: SYOKIDBDQMKNDQ-AXHOPKHVSA-N
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Description

Vildagliptin-13C5,15N, also known as LAF237-13C5,15N or NVP-LAF 237-13C5,15N, is a 13C- and 15N-labeled version of Vildagliptin . Vildagliptin is a potent, stable, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 3.5 nM in human Caco-2 cells . It possesses excellent oral bioavailability and potent antihyperglycemic activity .


Synthesis Analysis

The synthesis of Vildagliptin has been demonstrated using both conventional batch and flow technologies . The approach involves the in-line formation and instantaneous consumption of VR .


Molecular Structure Analysis

The molecular formula of this compound is C1213C5H25N215NO2 . The molecular weight is 309.36 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

This compound is a stable isotope-labeled compound . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical and Chemical Properties Analysis

The exact mass and monoisotopic mass of this compound are both 309.20848612 g/mol . It has a topological polar surface area of 76.4 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Vascular and Diabetic Complications

Metabolic Disorders and Diabetes Management

  • β-cell Function in Diabetes

    Vildagliptin aids in preserving β-cell mass and function, potentially by ameliorating endoplasmic reticulum stress in diabetic mice models (Shimizu, Hosooka, Matsuda, Asahara, Koyanagi-Kimura, Kanno, Bartolomé, Etoh, Fuchita, Teruyama, Takahashi, Inoue, Mieda, Hashimoto, Seino, & Kido, 2012).

  • Control of Ocular Inflammation

    Its potential in controlling ocular inflammation, especially relevant in diabetic retinopathy, has been explored through topical plasticized ocular film formulations (Nandi, Ojha, Nanda, Sahoo, Swain, Pattnaik, & Mallick, 2021).

Metabolic and Cognitive Dysfunctions

  • Cognitive Dysfunctions in Diabetes: Vildagliptin has shown protective roles against both metabolic abnormalities and memory deficits in diabetic rats, suggesting its utility beyond metabolic control (El Batsh, El Batch, Shafik, & Younos, 2015).

Bioequivalence and Pharmacokinetics

  • Bioequivalence Studies: Studies have assessed the bioequivalence of different brands of vildagliptin, confirming their similarity in pharmacokinetic parameters, which is crucial for ensuring consistent therapeutic effects across different formulations (Sharma & Agrawal, 2021).

Inflammatory and Stress Responses

  • Inhibition of Inflammatory Responses: Vildagliptin has shown effectiveness in reducing the expression of pro-inflammatory proteins S100A8 and S100A9, which could be a contributing factor to its effect in managing liver dysfunction (Asakura, Karaki, Fujii, Atsuda, Itoh, & Fujiwara, 2016).

Mechanism of Action

Target of Action

Vildagliptin-13C5,15N, also known as LAF237-13C5,15N, is a potent, stable, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Mode of Action

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to elevated levels of these hormones . This results in increased insulin secretion and decreased glucagon release, thereby regulating blood glucose levels . The action of this compound is glucose-dependent, meaning it stimulates insulin secretion only when blood glucose levels are elevated .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway. Incretin hormones, including GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-4 and preventing the degradation of GLP-1 and GIP, this compound enhances the insulinotropic effects of these hormones, leading to improved glycemic control .

Pharmacokinetics

This compound is rapidly and well absorbed following oral administration, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs, with renal clearance accounting for 33% of the total body clearance . This compound has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .

Result of Action

The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP . This results in enhanced insulin secretion and suppressed glucagon release, leading to improved glycemic control . At the cellular level, this compound has been shown to inhibit pancreatic beta cell apoptosis, potentially contributing to its antihyperglycemic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound can be influenced by the patient’s renal function, with increased exposure observed in subjects with varying degrees of renal impairment .

Future Directions

Vildagliptin-13C5,15N is primarily used for pharmaceutical analytical testing . The use of stable isotopes like 13C and 15N in drug molecules is gaining attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . This could lead to new directions in drug development and testing .

Biochemical Analysis

Biochemical Properties

Vildagliptin-13C5,15N interacts with the DPP-IV enzyme, inhibiting its activity . This inhibition leads to an increase in the half-life of incretins such as GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitors polypeptide), prolonging their action . The increased levels of these incretins result in improved glycemic control .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by promoting insulin secretion in a glucose-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the DPP-IV enzyme and inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones and enhanced insulin secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to have a stable effect on glycemic control, with no significant degradation observed over the course of treatment .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models . These studies have shown that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of incretin hormones . It interacts with the DPP-IV enzyme, which is involved in the degradation of these hormones .

Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-AXHOPKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678669
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044741-01-6
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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